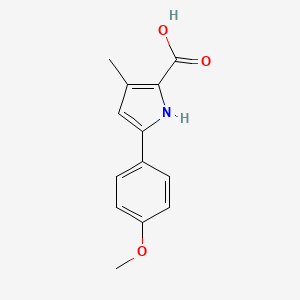

5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Research into the synthesis of related compounds has explored the reactivity of pyrrole derivatives, leading to a variety of synthesis methods. For instance, the reaction between 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglicolate in methanol has been utilized to afford related compounds, which upon further functionalization, can yield a variety of pyrrole-based carboxylic acids (Massa et al., 1989).

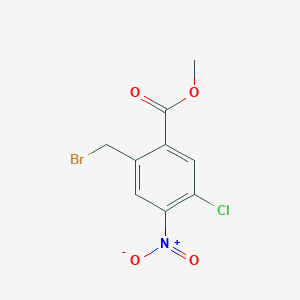

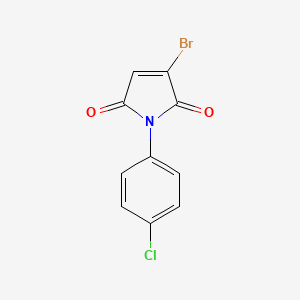

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, including those similar to the compound , has been examined through various spectroscopic methods and theoretical calculations. Studies have shown that these compounds can crystallize in specific space groups, with their crystal packing stabilized by hydrogen bonds, indicating a robust structural integrity (Tamer et al., 2015).

Chemical Reactions and Properties

Pyrrole derivatives have been investigated for their reactivity, showcasing a wide array of chemical reactions they can undergo. For instance, the acylation of pyrrolidine derivatives to synthesize tetramic acids illustrates the compound's versatility in forming variously substituted pyrrole rings (Jones et al., 1990).

Physical Properties Analysis

The physical properties of pyrrole derivatives, such as solubility, melting point, and crystalline structure, have been characterized using experimental and theoretical methods. For instance, the determination of crystal structures via X-ray diffraction provides insights into the compound's solid-state properties and intermolecular interactions (Silva et al., 2006).

Chemical Properties Analysis

Pyrrole derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. Their reactivity patterns have been explored in the context of synthesizing complex molecules, such as antimicrobial agents, highlighting the functional versatility of the pyrrole ring (Hublikar et al., 2019).

Scientific Research Applications

Antimicrobial Applications

One significant area of application for 5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid derivatives is in the development of antimicrobial agents. Novel pyrrole chalcone derivatives, including this compound, have been synthesized and evaluated for their in vitro antimicrobial activities. The antimicrobial activity of these derivatives is attributed to the presence of the heterocyclic ring in their structure. The introduction of a methoxy group in the structure further enhances their antimicrobial activity. These findings indicate that such derivatives could serve as a basis for the development of new antimicrobial agents and may aid in designing new therapeutic tools (Hublikar et al., 2019).

Structural and Spectroscopic Analysis

The compound has been a subject of structural and spectroscopic analysis. For instance, the synthesis of specific derivatives of this compound and their corresponding methyl esters has been reported to be regiospecific. The identification of the regioisomer formed by spectroscopic techniques can be challenging, and single-crystal X-ray analysis has been employed for unambiguous structure determination. These analyses are crucial for understanding the physical and chemical properties of the compound and its derivatives, which can be applied in various scientific research contexts (Kumarasinghe et al., 2009).

Antitumoral and Antioxidant Properties

Furthermore, the crystal structure of chain functionalized pyrroles, which are important active candidates as antitumoral agents, has been determined using synchrotron X-ray powder diffraction data. This detailed structural information is vital for the development and optimization of antitumoral drugs (Silva et al., 2012). Additionally, certain derivatives of this compound have been evaluated for their radical scavenging properties and identified as potential antioxidant agents, indicating their application in oxidative stress-related conditions (Mateev et al., 2022).

Safety And Hazards

While I don’t have specific safety data for this compound, it’s essential to consider potential hazards associated with handling and exposure. Researchers should follow standard laboratory safety protocols, including wearing appropriate protective gear.

Future Directions

- Biological Activity : Investigate the compound’s potential as an antibacterial , antifungal , or anticancer agent .

- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its activity.

- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

- Clinical Trials : If promising, consider preclinical and clinical trials.

Remember that this analysis is based on existing knowledge, and further research is necessary to uncover additional details about 5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid. For more in-depth insights, consult the relevant scientific literature1.

properties

IUPAC Name |

5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-7-11(14-12(8)13(15)16)9-3-5-10(17-2)6-4-9/h3-7,14H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUVIYXXQAUNNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1)C2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one](/img/structure/B2489408.png)

![4-benzoyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2489409.png)

![N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide](/img/structure/B2489412.png)

![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)

![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)

![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2489429.png)